molecular formula C8H12N4O B1384317 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1428139-88-1

2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B1384317
CAS RN: 1428139-88-1
M. Wt: 180.21 g/mol
InChI Key: CRCOJWCCBREIHC-UHFFFAOYSA-N
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Description

The compound “2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one” is a heterocyclic compound . It has an empirical formula of C7H10N4 and a molecular weight of 223.10 .


Molecular Structure Analysis

The InChI string for this compound is "1S/C7H10N4.2ClH/c8-7-10-4-5-3-9-2-1-6 (5)11-7;;/h4,9H,1-3H2, (H2,8,10,11);2*1H" . This provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 140-145 °C . It has a molecular weight of 223.10 .

Scientific Research Applications

  • Antimicrobial and Antimycobacterial Applications : A study synthesized derivatives of the compound and found them to exhibit significant antibacterial and antimycobacterial activities. These activities were demonstrated against strains such as Mycobacterium tuberculosis, with some compounds showing potent activity at specific minimum inhibitory concentrations (Malothu, Narender et al., 2018).

  • Synthesis and Properties of Derivatives : Another research focused on the synthesis of derivatives of pyrimidin-5-ylpropanoic acids and tetrahydropyrido[2,3-d]pyrimidin-7-ones, investigating their antibacterial properties. This highlights the compound's versatility in chemical synthesis and potential for creating new antimicrobial agents (Harutyunyan, A. A. et al., 2015).

  • Synthetic Procedures and Derivatives Synthesis : Research has also focused on developing methods for the synthesis of derivatives of this compound, demonstrating its potential for chemical exploration and the creation of novel molecules (Borrell, J. et al., 1996).

  • Bioactive Derivative Synthesis : Some studies have synthesized derivatives with specific bioactive properties, such as anti-inflammatory and CNS depressant activities. These findings suggest potential therapeutic applications of the compound's derivatives (Ashalatha, B. V. et al., 2007).

  • Diuretic Activity : The compound's derivatives have been studied for diuretic, natriuretic, and kaliuretic activities, showcasing its potential in developing new drugs for conditions like hypertension (Monge, A. et al., 1993).

  • Antithrombotic Compounds Synthesis : Research has also explored the synthesis of pyrido[4,3-d]pyrimidine derivatives from related compounds, leading to the discovery of new antithrombotic agents (Furrer, H. et al., 1994).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This means it may be harmful if swallowed, cause eye irritation, skin irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

The primary targets of 2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one are the Axl and Mer receptor tyrosine kinases , which are members of the TAM (Tyro3-Axl-Mer) family . These receptors play crucial roles in various cellular processes, including cell survival, proliferation, and differentiation.

Mode of Action

This compound selectively inhibits the Axl receptor tyrosine kinase . By binding to the Axl receptor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that are triggered upon receptor activation.

Biochemical Pathways

The inhibition of the Axl receptor by this compound affects several biochemical pathways. The most notable effect is the reduction of phospho-RSK levels, which are involved in cell growth and survival . By inhibiting these pathways, the compound can effectively control the proliferation of cells.

Pharmacokinetics

The pharmacokinetic properties of this compound are promising. It has been found to have good drug-likeness and a favorable pharmacokinetic profile in mice . The compound has shown low membrane permeability , which could potentially affect its bioavailability.

Result of Action

The result of the action of this compound is the effective and selective inhibition of the Axl receptor tyrosine kinase . This leads to a decrease in cell proliferation, making it a potential therapeutic agent for conditions characterized by uncontrolled cell growth.

properties

IUPAC Name

2-amino-7-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-3-2-5-6(4-12)10-8(9)11-7(5)13/h2-4H2,1H3,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCOJWCCBREIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153833
Record name Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428139-88-1
Record name Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-5,6,7,8-tetrahydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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